![molecular formula C8H19NO2 B11992263 1-(Diethylamino)-3-methoxy-2-propanol](/img/structure/B11992263.png)
1-(Diethylamino)-3-methoxy-2-propanol
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Overview
Description
1-(Diethylamino)-3-methoxy-2-propanol is an organic compound that features a diethylamino group attached to a propanol backbone with a methoxy substituent
Preparation Methods
The synthesis of 1-(Diethylamino)-3-methoxy-2-propanol typically involves the reaction of diethylamine with 3-methoxy-1-chloropropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Diethylamino)-3-methoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through reactions with reagents like hydrobromic acid or other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Drug Design and Pharmacological Applications
The compound is recognized for its potential in drug development, particularly through the concept of bioisosterism. Bioisosterism involves modifying a drug's structure to enhance its biological activity while retaining its pharmacological properties. For instance, derivatives of 1-(Diethylamino)-3-methoxy-2-propanol have been investigated for their ability to mimic natural substrates in enzymatic reactions, which can lead to the development of more effective therapeutic agents.
Case Study: Antineoplastic Agents
Research has shown that modifications of similar alcohols can significantly alter the metabolic fate of drugs. For example, the antineoplastic agent 5-fluorouracil illustrates how structural changes can enhance therapeutic efficacy by altering enzyme interactions. This principle can be applied to derivatives of this compound for developing cancer treatments.
Organic Synthesis
This compound serves as an important reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including alkylation and acylation processes.
Synthesis of Metal Complexes
Recent studies have highlighted its role in synthesizing donor-functionalized alcohols that serve as ligands for metal complexes. These complexes are crucial for applications in materials science and catalysis.
Compound | Ligand Type | Application |
---|---|---|
This compound | Donor-functionalized alcohol | Synthesis of gadolinium complexes |
2-(Dimethylamino)ethanol | Donor-functionalized alcohol | Catalysis in metal organic chemical vapor deposition (MOCVD) |
Solvent Properties
In addition to its role as a reagent, this compound is used as a solvent in various chemical processes. Its solvent properties facilitate the dissolution of both polar and non-polar compounds, making it versatile for different chemical reactions.
Case Study: Solvent Use in Organic Reactions
The compound has been utilized effectively in reactions requiring controlled environments where specific solvation properties are necessary. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity.
Mechanism of Action
The mechanism by which 1-(Diethylamino)-3-methoxy-2-propanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group may also play a role in the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
1-(Diethylamino)-3-methoxy-2-propanol can be compared with similar compounds such as:
Diethylamine: A simpler compound with similar amine functionality but lacking the methoxy and propanol groups.
3-Methoxy-1-propanol: A compound with a similar backbone but lacking the diethylamino group.
N,N-Diethyl-3-methoxypropanamine: A compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its combination of the diethylamino and methoxy groups on a propanol backbone, which imparts distinct chemical and biological properties.
Biological Activity
1-(Diethylamino)-3-methoxy-2-propanol, a compound with significant potential in pharmacology, has garnered attention due to its structural characteristics and biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a diethylamino group and a methoxy group attached to a propanol backbone. Its molecular formula is C7H17NO2 with a molecular weight of approximately 145.22 g/mol. The presence of the diethylamino group enhances its lipophilicity, which may facilitate its ability to cross biological membranes and interact with various receptors.
Neurotransmitter Modulation
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly adrenergic and dopaminergic pathways. This modulation suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety disorders. For instance, studies have shown that structurally related compounds can act as agonists or antagonists at adrenergic receptors, influencing cardiovascular dynamics and central nervous system (CNS) functions .
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of derivatives of this compound in various cancer cell lines. For example, compounds derived from similar scaffolds have demonstrated significant antiproliferative activity against prostate cancer cell lines (DU145 and PC3), with IC50 values indicating effective inhibition of cell growth . This activity is attributed to the ability of these compounds to interfere with cellular signaling pathways that promote proliferation.
Study on Biological Monitoring
A study conducted on 1-methoxy-2-propanol (M2P), a related compound, highlighted its absorption characteristics and biological monitoring methods. Volunteers exposed to M2P showed significant urinary excretion levels post-exposure, indicating rapid metabolism and clearance from the body. The study utilized gas chromatography-mass spectrometry for monitoring, demonstrating the compound's potential for occupational exposure assessments .
Comparative Analysis
To better understand the unique biological activity of this compound compared to other compounds, a comparative analysis is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(Isopropylamino)-3-methoxy-2-propanol | Contains isopropyl instead of diethyl | Similar CNS activity but less potency |
4-(Diethylamino)-2-methoxyphenol | Contains a methoxy group | Different receptor interaction profile |
1-(Diethylamino)-3-phenoxy-2-propanol | Contains phenoxy instead of methoxy | Notable modulator of neurotransmitter systems |
This table illustrates how structural variations influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(diethylamino)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-4-9(5-2)6-8(10)7-11-3/h8,10H,4-7H2,1-3H3 |
InChI Key |
SDQREAYLIQQDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC)O |
Origin of Product |
United States |
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